

An In-depth Technical Guide to the Molecular Structure of Calcium Citrate Malate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calcium citrate maleate*

Cat. No.: B13769752

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium Citrate Malate (CCM) is a highly bioavailable calcium supplement widely utilized in the pharmaceutical and food industries. Unlike simple salts, CCM is a complex coordination compound with a variable molecular structure, existing as a metastable solid. This technical guide provides a comprehensive overview of the current understanding of its molecular arrangement, synthesis, and physicochemical properties. Due to its non-stoichiometric and partially amorphous nature, a definitive crystal structure remains elusive. However, spectroscopic and analytical data provide significant insights into its coordination chemistry. This document summarizes key quantitative data, details experimental protocols for its synthesis and analysis, and presents visualizations of its structural concepts and production workflow.

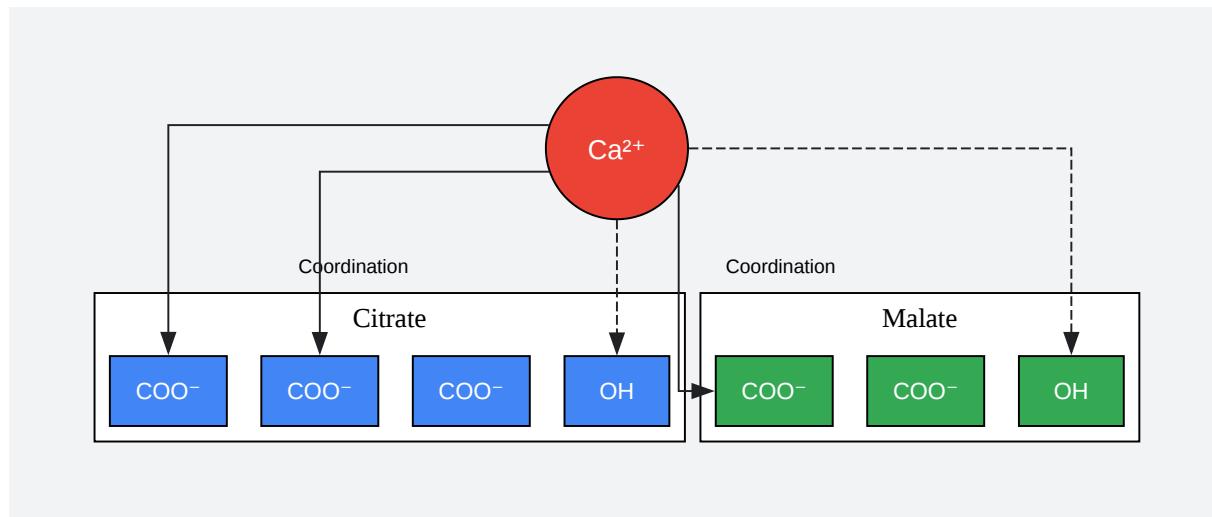
Molecular Structure and Composition

Calcium Citrate Malate is not a single compound with a fixed chemical formula but rather a complex salt with a variable molar ratio of calcium, citrate, and malate ions. This variability is a key characteristic of CCM and influences its physicochemical properties, including solubility and bioavailability.

While various formulations exist, a common and commercially significant form is the 6:2:3 (Ca:Citrate:Malate) molar ratio. Other ratios, such as 5:2:2, 8:2:5, and 7:2:4, have also been

reported in scientific literature and patents[1]. The general chemical formula can be represented as $(C_6H_5O_7)_x \cdot (C_4H_4O_5)_y \cdot (Ca^{2+})_z$, where x, y, and z are the respective molar proportions. For the 6:2:3 hexahydrate form, a representative formula is $C_{24}H_{34}Ca_6O_{35}$ [2][3].

X-ray diffraction studies indicate that CCM possesses some degree of crystallinity, distinguishing it from simple physical mixtures of calcium citrate and calcium malate[4][5]. However, the presence of non-crystalline (amorphous) regions contributes to its characterization as a "metastable solid"[1][5]. This lack of a well-defined, long-range ordered crystal lattice has so far precluded the determination of a precise molecular structure with defined bond lengths and angles through single-crystal X-ray crystallography.


Coordination Chemistry

The interaction between calcium ions and the carboxylate groups of citrate and malate is central to the structure of CCM. Calcium, a hard metal ion, preferentially coordinates with oxygen-containing ligands. In CCM, the Ca^{2+} ions are chelated by the carboxylate and hydroxyl groups of the citrate and malate anions. The coordination can occur in several modes[6]:

- Unidentate: The calcium ion interacts with only one of the two carboxylate oxygen atoms.
- Bidentate (Chelating): The calcium ion is coordinated by both oxygen atoms of a carboxylate group.
- Bridging: A carboxylate group bridges two calcium ions.

The presence of multiple carboxylate and hydroxyl groups on both citrate (a tricarboxylic acid) and malate (a dicarboxylic acid) allows for the formation of a complex, three-dimensional coordination polymer network. This network structure is responsible for the unique properties of CCM.

Diagram: Conceptual Coordination of Calcium in CCM

[Click to download full resolution via product page](#)

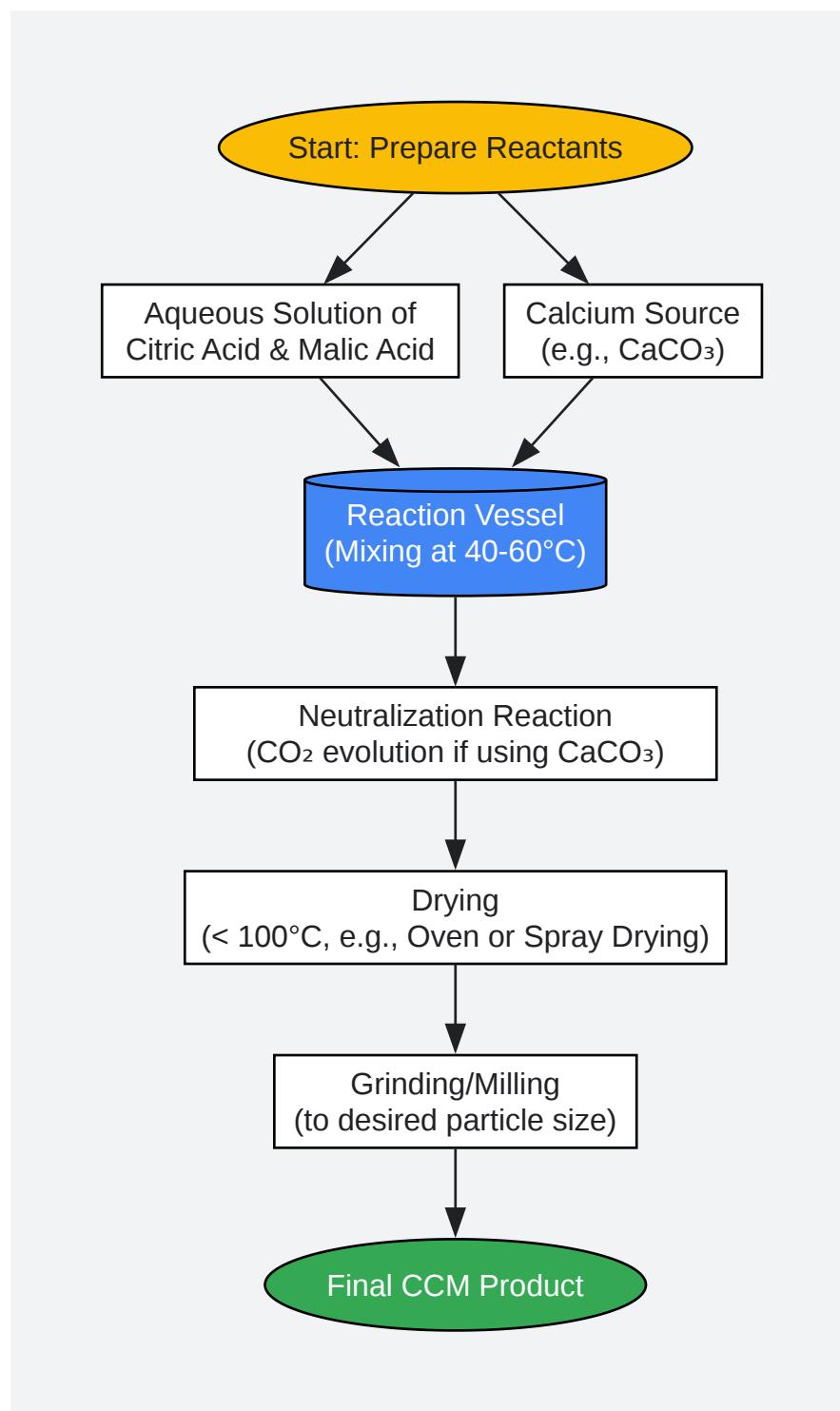
Caption: Conceptual diagram of Ca^{2+} coordination with functional groups of citrate and malate.

Physicochemical Properties

The unique structural characteristics of CCM result in notable physicochemical properties, particularly its high solubility and bioavailability compared to other calcium salts like calcium carbonate.

Property	Value / Description
Appearance	White, odorless, fine, free-flowing powder.
Solubility	Water-soluble; dissolves to release calcium ions and a calcium-citrate-malate complex[2][7]. A 6:2:3 CCM is more soluble than calcium citrate or calcium malate alone[8].
Bioavailability	Considered to be slightly more bioavailable than other forms of calcium supplementation[7][9].
Hygroscopicity	Slightly hygroscopic[3].
Hydration	Can exist in various states of hydration, with up to 16-20 water molecules[1][5]. The hexahydrate form is commonly referenced[3][10][11].
Thermal Decomposition	Decomposes at temperatures above 100°C. Drying is typically conducted below this temperature to prevent degradation and loss of solubility[1].

Synthesis of Calcium Citrate Malate


The synthesis of CCM generally involves the reaction of a calcium source with citric and malic acids in an aqueous solution. The molar ratios of the reactants determine the final composition of the product.

General Reaction Pathway

Calcium Source + Citric Acid + Malic Acid → Calcium Citrate Malate + Byproducts (e.g., H₂O, CO₂)

- Calcium Sources: Calcium Carbonate (CaCO₃), Calcium Hydroxide (Ca(OH)₂), or Calcium Oxide (CaO)[1][4].
- Acids: Anhydrous or hydrated forms of citric acid and L- or DL-malic acid.

Diagram: General Synthesis Workflow for CCM

[Click to download full resolution via product page](#)

Caption: A simplified workflow for the synthesis of Calcium Citrate Malate.

Experimental Protocols

Synthesis of 6:2:3 Calcium Citrate Malate (Hydrated)

This protocol is adapted from methodologies described in the patent literature[\[1\]](#).

Materials:

- Calcium Carbonate (CaCO_3)
- Citric Acid (anhydrous)
- DL-Malic Acid
- Deionized Water

Procedure:

- Prepare Acid Solution: In a suitable reaction vessel, dissolve 2 moles of citric acid and 3 moles of malic acid in deionized water. The concentration of the reactants in water can range from 20% to 75% by weight, with 40% to 65% being preferred to facilitate the precipitation of the metastable CCM[\[1\]](#).
- Reaction: Heat the acid solution to a temperature between 40°C and 60°C with continuous stirring.
- Add Calcium Source: Slowly add 6 moles of calcium carbonate to the heated acid solution. If using calcium carbonate, effervescence (evolution of CO_2) will be observed. Continue stirring until the gas evolution ceases, indicating the completion of the neutralization reaction.
- Drying: The resulting mixture, which may be a slurry or a thick solution, is then dried. It is critical to maintain the drying temperature below 100°C to prevent decomposition of the CCM.
 - Oven Drying: Spread the mixture in a thin layer on trays and dry in a forced-air oven at 60°C to 85°C until a constant weight is achieved[\[1\]](#).
 - Spray Drying: The mixture can be sprayed into a column of hot air (60°C to 85°C) for a more rapid drying process.

- Grinding: The dried solid is then ground or milled to a fine powder (e.g., to pass through a #20 screen)[1].
- Storage: The final product should be stored in a cool, dry place to prevent excess hydration.

Analytical Characterization

A combination of analytical techniques is required to characterize CCM and determine its composition.

Technique	Purpose
Titrimetry / ICP-OES	To determine the total calcium content. The USP monograph for CCM specifies a calcium content of NLT 23.0% and NMT 24.2% on a dried basis and details a titrimetric assay with edetate disodium[9].
High-Performance Liquid Chromatography (HPLC)	To quantify the citrate and malate content. The USP monograph provides a method for this analysis[9].
Thermogravimetric Analysis (TGA)	To determine the water of hydration content and to study the thermal decomposition profile of the material. The decomposition of calcium citrate, a related compound, shows distinct steps for dehydration and breakdown of the organic anion[12][13].
Fourier-Transform Infrared Spectroscopy (FTIR)	To identify the characteristic functional groups (carboxylate, hydroxyl) and confirm the formation of the salt complex through shifts in the vibrational frequencies compared to the free acids.
X-ray Powder Diffraction (XRPD)	To assess the degree of crystallinity of the CCM powder and to confirm that it is not a simple physical mixture of calcium citrate and calcium malate[4][5].

Conclusion

Calcium Citrate Malate is a complex, metastable solid whose high bioavailability is attributed to its unique molecular structure. While a definitive crystal structure is not available due to its variable composition and partial amorphous character, a strong understanding of its coordination chemistry exists. The synthesis of CCM is a controlled process that allows for the production of material with specific molar ratios of calcium, citrate, and malate, tailored for various applications in the pharmaceutical and nutritional sectors. Further research employing advanced solid-state characterization techniques may provide deeper insights into the precise atomic arrangement of this important calcium supplement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. EP0533724B1 - Calcium citrate malate composition - Google Patents [patents.google.com]
- 2. Calcium Citrate Malate, Calcium Citrate Malate Tablets India [labhingredients.com]
- 3. wbcil.com [wbcil.com]
- 4. Preparation and Identification of Calcium Citrate Malate from Tilapia Scale [spkx.net.cn]
- 5. US5186965A - Calcium citrate malate composition - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
- 7. Calcium citrate malate - Wikipedia [en.wikipedia.org]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Calcium Citrate Malate - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 10. [Determination of calcium in calcium citrate and calcium malate by X-ray fluorescence spectrum] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Calcium Citrate Malate [doi.usp.org]
- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure of Calcium Citrate Malate]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b13769752#calcium-citrate-malate-molecular-structure\]](https://www.benchchem.com/product/b13769752#calcium-citrate-malate-molecular-structure)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com